2,3-Pyridinedicarboxylic anhydride

概述

描述

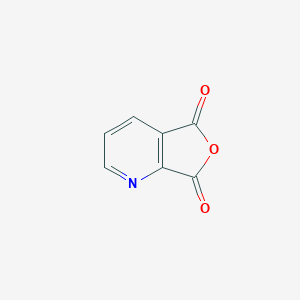

2,3-Pyridinedicarboxylic anhydride (CAS 699-98-9) is a heterocyclic compound with the molecular formula C₇H₃NO₃ and a molecular weight of 149.10 g/mol . It is a solid with a melting point of 137–139°C and is sensitive to moisture and oxidizing agents . Structurally, it consists of a pyridine ring with two adjacent carboxylic acid groups at the 2- and 3-positions, forming an anhydride bridge. This compound is notable for its antibacterial, antiepileptic, and antitumor activities, as demonstrated in phytochemical studies of Commiphora gileadensis extracts, where it constituted 7.43% of the bioactive phytoconstituents .

Key applications include its use as a synthon in pharmaceutical chemistry, such as in the synthesis of TNF-α inhibitors and α-glucosidase inhibitors .

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Pyridinedicarboxylic anhydride can be synthesized through various methods. One common approach involves the cyclization of pyridine-2,3-dicarboxylic acid under dehydrating conditions. The reaction typically employs reagents such as acetic anhydride or phosphorus oxychloride to facilitate the formation of the anhydride ring .

Industrial Production Methods: In industrial settings, the production of furo[3,4-b]pyridine-5,7-dione may involve large-scale cyclization reactions using continuous flow reactors. This method ensures efficient heat and mass transfer, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process .

化学反应分析

Types of Reactions: 2,3-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

科学研究应用

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

2,3-Pyridinedicarboxylic anhydride is utilized in the synthesis of various APIs. One notable application is in the preparation of dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The compound acts as a coupling agent in the presence of carbodiimide derivatives to facilitate the formation of amide bonds .

1.2. Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain substituted pyridines can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Agrochemical Applications

2.1. Herbicides

One of the significant applications of this compound is in the synthesis of herbicides. The compound can be reacted with various amines to produce herbicidal agents such as 2-(2-imidazolin-2-yl)nicotinic acids, which are effective against a range of weeds . The following table summarizes some herbicides derived from this compound:

| Herbicide | Active Ingredient | Target Weeds |

|---|---|---|

| Imidazolinone derivatives | 2-(2-Imidazolin-2-yl)nicotinic acid | Broadleaf and grassy weeds |

| Pyridine-based herbicides | Various pyridine derivatives | Selective control of annual weeds |

Materials Science Applications

3.1. Polymer Chemistry

In materials science, this compound serves as a monomer for synthesizing polyimides and other high-performance polymers. These materials are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronic applications .

Case Studies

4.1. Production Process Optimization

A patent describes a process for producing pyridine-2,3-dicarboxylic acid diesters with over 90% purity through thin-film evaporation and distillation techniques . This method enhances the efficiency of synthesizing the anhydride by minimizing impurities and maximizing yield, demonstrating its industrial viability.

4.2. Development of New Herbicides

Research conducted on the synthesis of novel herbicides using this compound has led to the discovery of compounds that exhibit improved efficacy against resistant weed species . The development process involved optimizing reaction conditions to achieve higher selectivity and lower toxicity to non-target organisms.

作用机制

The mechanism of action of furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and target molecule.

相似化合物的比较

The following compounds are structurally or functionally related to 2,3-pyridinedicarboxylic anhydride:

3,4-Pyridinedicarboxylic Anhydride (Cinchomeronic Anhydride)

- Molecular Formula: C₇H₃NO₃ (same as 2,3-isomer)

- CAS No.: 4664-08-8

- Structural Difference : Carboxylic anhydride groups at the 3- and 4-positions of the pyridine ring.

- Reactivity : Used in synthesizing coordination polymers and metal-organic frameworks due to its distinct electronic properties compared to the 2,3-isomer. The 3,4-positions reduce steric hindrance, enhancing metal-ligand interactions .

- Applications : Less commonly employed in medicinal chemistry compared to the 2,3-isomer, but significant in materials science.

5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic Anhydride

- Molecular Formula : C₆H₄O₃S₂

- Molecular Weight : 188.23 g/mol

- Structural Features : Contains a dithiine ring (two sulfur atoms) instead of a pyridine ring. The sulfur atoms increase electron density and alter hydrolysis kinetics.

- Crystallographic Data : Triclinic crystal system (space group P1), with unit cell parameters a = 5.398 Å, b = 7.554 Å, c = 9.257 Å .

- Reactivity : Enhanced stability against hydrolysis compared to oxygen-based anhydrides, making it useful in thiol-reactive probes .

Endothall Thioanhydride

- Structural Analogue : Replaces oxygen in the anhydride group with sulfur.

- Toxicity : Exhibits unusually high mouse toxicity due to specific binding to liver cytosolic proteins. For example, LD₅₀ doses inhibit 75–80% of hepatic [³H]ETA binding sites, unlike the oxygen-based this compound .

- Applications : Serves as a tool in studying protein phosphatase inhibition mechanisms .

3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride

- Molecular Formula : C₉H₁₀O₃

- CAS No.: 35438-82-5

- Structural Features : Cyclohexene backbone with a methyl group and anhydride functionality.

- Applications: Widely used as an epoxy resin hardener. The non-aromatic structure reduces conjugation, lowering thermal stability compared to pyridine-based anhydrides .

Comparative Data Table

Key Research Findings

Reactivity in Synthesis :

- This compound reacts with amines in glacial acetic acid to yield nicotinic acid derivatives (e.g., compound 5o in α-glucosidase inhibitor synthesis) .

- In contrast, 3,4-pyridinedicarboxylic anhydride forms stable complexes with lanthanides due to favorable coordination geometry .

Toxicity Profile :

- Thioanhydride derivatives (e.g., endothall thioanhydride) exhibit 10-fold higher toxicity in mice compared to oxygen-based analogues, linked to irreversible binding to liver proteins .

Structural Stability :

- The dithiine-based anhydride demonstrates higher hydrolytic stability than pyridine-based analogues, attributed to sulfur’s lower electronegativity .

生物活性

2,3-Pyridinedicarboxylic anhydride (PDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and applications of PDCA, supported by research findings and case studies.

This compound is derived from 2,3-pyridine dicarboxylic acid through dehydration. The compound exhibits a reactive anhydride functional group, making it suitable for various chemical reactions, particularly with nucleophiles.

Synthesis Methods :

- Nucleophilic Reactions : PDCA reacts with nitrogen nucleophiles such as aromatic amines to form amides and other derivatives. For instance, the reaction of PDCA with anthranilic acid in acetic acid leads to the formation of amidated products .

- Cyclization Reactions : PDCA can undergo cyclodehydration to yield quinazolinone derivatives, which have demonstrated various biological activities .

Biological Activities

The biological activities of PDCA and its derivatives have been extensively studied, revealing a range of pharmacological effects:

- Antimicrobial Activity : Several studies have reported that PDCA derivatives exhibit significant antibacterial and antifungal properties. For example, compounds synthesized from PDCA showed activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Antitumor Activity : Research indicates that certain PDCA derivatives possess antitumor properties. In one study, a series of quinazolinone derivatives derived from PDCA were evaluated for their cytotoxic effects against cancer cell lines .

- Anti-inflammatory and Analgesic Effects : Some derivatives have been shown to reduce inflammation and alleviate pain in experimental models. This suggests potential applications in treating inflammatory diseases .

- Anticonvulsant Activity : Certain PDCA derivatives also demonstrated anticonvulsant effects in animal models, indicating their potential use in epilepsy treatment .

Case Studies

- Antimicrobial Evaluation : A study synthesized various PDCA derivatives and evaluated their antimicrobial activity using the agar diffusion method. The results indicated that some compounds exhibited significant inhibition zones against tested bacterial strains .

- Antitumor Screening : Another investigation focused on the cytotoxicity of PDCA-derived quinazolinones against human cancer cell lines. The study found that specific compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,3-pyridinedicarboxylic anhydride?

- Methodology : Pyridinedicarboxylic acids (e.g., 2,3-pyridinedicarboxylic acid) readily cyclize to form anhydrides under controlled dehydration conditions, such as heating with acetic anhydride or using azeotropic distillation to remove water . Purification involves recrystallization from anhydrous solvents (e.g., dry toluene) to avoid hydrolysis. Ensure inert atmospheres (N₂/Ar) during synthesis to prevent oxidation or moisture ingress .

Q. How should researchers address the compound’s stability during storage and handling?

- Guidelines : Store in sealed, inert-gas-filled containers under dry, cool conditions (≤4°C). Avoid exposure to moisture, as hydrolysis regenerates the dicarboxylic acid, altering reactivity . Use desiccants (e.g., molecular sieves) in storage environments. Pre-dry glassware and solvents to minimize decomposition during experiments .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol : Use PPE (N95 masks, nitrile gloves, goggles) to prevent inhalation, skin contact, or eye exposure. In case of contact, rinse skin with soap/water and eyes with saline for 15 minutes. Avoid generating dust; work in fume hoods with local exhaust ventilation .

Advanced Research Questions

Q. How does this compound function in coordination chemistry?

- Case Study : The anhydride reacts with ZnCl₂ in hydrolysis to form [Zn(2,3-pdcH)₂(H₂O)₂], a distorted octahedral complex. Ligand coordination occurs via pyridine nitrogen and carboxylate oxygen atoms. This reaction highlights its utility in synthesizing metal-organic frameworks (MOFs) for catalytic or sensing applications .

Q. What mechanisms govern its reactivity with nucleophiles like amidoximes?

- Mechanistic Insight : In superbasic NaOH/DMSO systems, the anhydride undergoes nucleophilic attack at the electrophilic carbonyl carbons. Amidoximes act as bidentate ligands, forming heterocyclic adducts. Solvent choice (e.g., DMSO) enhances reaction rates by stabilizing transition states .

Q. How can computational methods (DFT, NBO) elucidate electronic properties and binding interactions?

- Computational Approach : Density Functional Theory (DFT) optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity. Natural Bond Orbital (NBO) analysis quantifies charge transfer between Zn(II) and ligand donor atoms in coordination complexes. These methods validate experimental spectroscopic data .

Q. What strategies mitigate side reactions during anhydride ring-opening?

- Optimization : Control stoichiometry and temperature to favor mono-adduct formation. For example, using sub-stoichiometric water or alcohols limits over-hydrolysis. Catalytic bases (e.g., Et₃N) accelerate selective ring-opening while minimizing decarboxylation .

Q. Which analytical techniques best characterize structural and intermolecular interactions?

- Analytical Tools : Single-crystal X-ray diffraction reveals coordination geometry and hydrogen-bonding networks (e.g., O–H⋯O, C–H⋯O). Hirshfeld surface analysis maps intermolecular contacts (π-π stacking, van der Waals), while IR and NMR confirm functional group integrity post-reaction .

Q. How do solvent systems influence anhydride reactivity in organic transformations?

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance electrophilicity of the anhydride carbonyl groups. Superbasic media (NaOH/DMSO) facilitate deprotonation of nucleophiles, increasing reaction efficiency. Avoid protic solvents (e.g., H₂O) to prevent hydrolysis .

Q. What role do non-covalent interactions play in crystal packing of anhydride derivatives?

属性

IUPAC Name |

furo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQOWYALZVKMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061023 | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Pyridinedicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

699-98-9 | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(3,4-b)pyridine-5,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furo[3,4-b]pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURO(3,4-B)PYRIDINE-5,7-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2I45ZOD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。